2-(Thiophen-3-Yl)-2,7-Diazaspiro[4.4]Nonan-3-One
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Overview
Description
2-(Thiophen-3-Yl)-2,7-Diazaspiro[44]Nonan-3-One is a spirocyclic compound that features a thiophene ring fused to a diazaspiro nonane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-3-Yl)-2,7-Diazaspiro[4.4]Nonan-3-One typically involves the cycloaddition reactions of nitrile imines with arylidenethiohydantoins . The nitrile imines are generated in situ from hydrazonyl chlorides and react with the C=C and C=S dipolarophiles in the thiohydantoin moiety to form the spirocyclic structure . The reaction conditions often include refluxing in ethanol with triethylamine as a base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-3-Yl)-2,7-Diazaspiro[4.4]Nonan-3-One can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the spirocyclic core or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene ring.
Scientific Research Applications
2-(Thiophen-3-Yl)-2,7-Diazaspiro[4.4]Nonan-3-One has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Thiophen-3-Yl)-2,7-Diazaspiro[4.4]Nonan-3-One involves its interaction with specific molecular targets. The thiophene ring can coordinate with metal ions, while the spirocyclic core can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[4.4]nonan-3-one: This compound shares the spirocyclic core but lacks the thiophene ring.
Thia-tetraazaspiro[4.4]nonenones: These compounds have similar spirocyclic structures but differ in the heteroatoms present.
Uniqueness
2-(Thiophen-3-Yl)-2,7-Diazaspiro[4.4]Nonan-3-One is unique due to the presence of both a thiophene ring and a diazaspiro nonane core. This combination imparts distinct electronic and steric properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-thiophen-3-yl-2,7-diazaspiro[4.4]nonan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c14-10-5-11(2-3-12-7-11)8-13(10)9-1-4-15-6-9/h1,4,6,12H,2-3,5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEHYVNKGLXTNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(=O)N(C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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